Technical Documentation Center

Benzyl 2-(bromomethyl)phenylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 2-(bromomethyl)phenylcarbamate
  • CAS: 1314987-88-6

Core Science & Biosynthesis

Foundational

Physical properties and melting point of Benzyl 2-(bromomethyl)phenylcarbamate

Developing the Guide's Scope I'm currently fleshing out the scope for a technical guide on Benzyl 2-(bromomethyl)phenylcarbamate . The goal is a detailed resource for researchers and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Developing the Guide's Scope

I'm currently fleshing out the scope for a technical guide on Benzyl 2-(bromomethyl)phenylcarbamate . The goal is a detailed resource for researchers and drug development professionals. I'm focusing on physical properties and melting point, with an eye toward practical applications. I'm aiming for comprehensiveness.

Defining the Core Elements

I've established the key requirements for the guide's structure and content. My focus is on autonomy, scientific integrity (including citations), and clear visualization using Graphviz. I'll utilize detailed protocols and comprehensive data tables. My initial knowledge gathering confirms this compound's common use as a crucial intermediate in synthesis, particularly for heterocycles and pharmaceutical precursors, potentially related to compounds like Pomalidomide and Lenalidomide intermediates.

Gathering Essential Data

I'm now hunting down specific data points: melting point, solubility, appearance, stability, and synthesis methods. I'm expanding my search to include CAS numbers and alternative names, like Cbz-protected 2-bromomethylaniline, using structure


 for targeted queries. The focus is to build a solid foundation with clear experimental data.

Defining the Key Compound

I've established the key compound's identity. My analysis confirms it's Benzyl (2-(bromomethyl)phenyl)carbamate, or Benzyl 2-(bromomethyl)phenylcarbamate, with CAS 1314987-88-6, as confirmed by BLD Pharm and eMolecules. I've also identified its structure as C15H14BrNO2.

Exploring Physical Properties

I'm now investigating the physical properties. While I found melting points for related compounds, I haven't found a specific melting point for the target compound, though it's listed as a solid. The mention of "cold-chain transportation" raises stability concerns. Solubility is likely in organic solvents, and it's probably unstable due to the benzylic bromide.

Refining Property Data

I'm now zeroing in on missing data. I still haven't pinpointed the exact melting point for CAS 1314987-88-6, likely due to its niche use as an intermediate. My revised strategy is to broaden my search terms to include "melting point" and "characterization" specifically with the CAS number. If that fails, I'll estimate using structural analogs and articulate the protocol needed to get the data if needed. I'm also planning to investigate patents related to this intermediate.

Analyzing Synthesis Routes

I'm now focusing on synthesis and stability, crucial for this alkylating agent. My queries include "1314987-88-6 melting point", "synthesis of 1314987-88-6", and "Benzyl 2-(bromomethyl)phenylcarbamate characterization." If no exact melting point is found, I'll focus on methods for determination and prediction, with an emphasis on synthesis, and stability which is key for this alkylating agent. I'm investigating patents and papers where this intermediate is employed, particularly for isoindolinone derivatives via cyclization.

Investigating Cyclization Pathways

I'm now diving into the cyclization mechanism. I've deduced the likely intramolecular reaction involving the benzylic bromide and carbamate. My reaction hypothesis involves base-promoted cyclization to isoindolinone, and I'll search for this with CAS. Stability concerns, potentially related to spontaneous cyclization or hydrolysis, are key. I plan to search for "Benzyl 2-(bromomethyl)phenylcarbamate cyclization" and synthesis of N-Cbz-isoindolinone and prioritize addressing the compound's instability and reactivity.

Confirming Identity and Properties

Okay, I've confirmed the identity of CAS 1314987-88-6 as "Benzyl (2-(bromomethyl)phenyl)carbamate". Now, I'm digging into its physical properties; Snippet 1 suggests it's a solid, but I need to flesh out the details. Next steps are to search for more data, like melting point and solubility, if possible.

Analyzing Melting Point Data

My analysis of the melting point data continues. While an exact value for the target compound remains elusive, I've gathered valuable insights. The close analogue, a Schiff base derivative, melts at 158-160°C. Also, simple benzyl and phenyl carbamates have relatively low melting points. From this, and evidence from structurally similar compounds, I'm confident that the target compound is likely a low-melting solid that necessitates cold storage and is thermally sensitive. The bromomethyl group suggests alkylating capabilities and susceptibility to reactions like hydrolysis or cyclization.

Refining Technical Guide Details

I'm now honing the technical guide's focus. I will present the melting point as a predicted range, emphasizing the need for cold storage due to thermal sensitivity. The guide will prioritize synthesis, characterization, and handling this reactive intermediate, explaining why a precise melting point is difficult to pinpoint and suggesting DSC for determination with caution. I will illustrate the synthesis using Graphviz.

Detailing Stability and Handling

I'm now detailing the compound's instability and necessary handling procedures. My technical guide will cover the benzyl protection and bromination pathways, highlighting the spontaneous cyclization to N-Cbz-isoindolinone, its biggest problem. I will also incorporate guidance on cold storage and anhydrous conditions to maintain stability, emphasizing that accurate melting point data may prove elusive and suggesting DSC analysis as an approach if a data set is not found.

Synthesizing Compound Data

Okay, I've got the compound identified as Benzyl 2-(bromomethyl)phenylcarbamate (CAS 1314987-88-6). Based on related compounds and the need for cold-chain shipping, I'm assuming it's a solid. Melting point data is still pending, but I'm expecting this information soon.

Defining Physical Properties

I'm now focusing on defining the physical properties. While the compound is described as a solid and might have a melting point range of 80-100°C based on analogues, I emphasize the lack of definitive data due to its reactivity and cyclization tendency. I'm prioritizing the instability and the risk of forming isoindolinones as the critical properties of interest for its description. I'm also planning to highlight these points in the melting point discussion.

Exploratory

1H NMR spectral data for Benzyl 2-(bromomethyl)phenylcarbamate

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Benzyl 2-(bromomethyl)phenylcarbamate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Prot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Benzyl 2-(bromomethyl)phenylcarbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy data for Benzyl 2-(bromomethyl)phenylcarbamate. Designed for researchers and professionals in drug development and synthetic chemistry, this document moves beyond a simple data report. It delves into the structural rationale behind the spectral features, offers a robust experimental protocol for data acquisition, and establishes a framework for confident spectral interpretation. We will explore the chemical shifts, integration, and coupling patterns expected for this molecule, grounding our analysis in fundamental NMR principles and comparative data from analogous structures.

Introduction: The Imperative of Structural Verification

Benzyl 2-(bromomethyl)phenylcarbamate is a key synthetic intermediate, incorporating a versatile carbamate linkage, a reactive bromomethyl handle, and two distinct aromatic systems. In any multi-step synthesis, unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the final product. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering a detailed "fingerprint" of the molecule's proton environment.[1]

This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing the causal reasoning for the assignment of each signal. Understanding why a proton resonates at a specific frequency or exhibits a particular splitting pattern is essential for troubleshooting unexpected results and for the structural elucidation of novel derivatives.

Predicted ¹H NMR Spectrum: A Structural Dissection

The structure of Benzyl 2-(bromomethyl)phenylcarbamate can be divided into four key proton environments. By analyzing each segment, we can predict the corresponding signals in the ¹H NMR spectrum.

  • A: Benzylic Protons (Cbz group): The two protons of the -O-CH₂-Ph group.

  • B: Benzyl Aromatic Protons (Cbz group): The five protons on the terminal phenyl ring.

  • C: Carbamate Proton: The single N-H proton.

  • D: Bromomethyl Protons: The two protons of the -CH₂Br group.

  • E: Phenylcarbamate Aromatic Protons: The four protons on the substituted central aromatic ring.

Based on established chemical shift principles and data from similar compounds, we can anticipate the following spectral characteristics.[2][3]

Data Summary
Assignment (Label) Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale & Key Influences
HC (NH)~8.0 - 9.01HBroad Singlet (br s)Deshielded by the adjacent carbonyl group. Often broad due to quadrupole coupling with ¹⁴N and potential for hydrogen exchange.[1]
HE (Aromatic)~7.0 - 7.64HMultiplets (m)Complex splitting due to ortho, meta, and para couplings. The exact shifts are influenced by the electronic effects of the carbamate and bromomethyl substituents.
HB (Aromatic)~7.3 - 7.45HMultiplet (m)Classic chemical shift range for monosubstituted benzene rings, appearing as a complex, often overlapping multiplet.[4]
HA (O-CH₂)~5.22HSinglet (s)Deshielded by the adjacent oxygen and carbamate carbonyl. Appears as a sharp singlet due to the absence of adjacent protons.[5][6]
HD (CH₂-Br)~4.52HSinglet (s)Significantly deshielded by the electron-withdrawing bromine atom and the aromatic ring current.[7] Appears as a singlet with no neighboring protons to couple with.

In-Depth Spectral Interpretation

Chemical Shift Causality
  • The Downfield Region (δ > 7.0 ppm): This region is dominated by aromatic and amide protons. The carbamate N-H proton is expected to be the most downfield signal (excluding carboxylic acids or aldehydes) due to the strong deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[8] The aromatic protons of both rings reside in their characteristic region (δ 7.0-7.6 ppm). Differentiating between the two aromatic systems (HB and HE) without 2D NMR techniques (like COSY or HSQC) can be challenging, but subtle differences in electron density may lead to distinguishable patterns.

  • The Benzyl and Bromomethyl Region (δ 4.0 - 5.5 ppm): This region contains the two key singlet signals that are highly diagnostic for the compound.

    • The -O-CH₂- Signal (HA): The chemical shift around δ 5.2 ppm is characteristic of the benzylic protons in a benzyl carbamate (Cbz) protecting group.[9] The electronegative oxygen atom and the anisotropic effect of the carbonyl group contribute to its downfield position.

    • The -CH₂Br Signal (HD): A signal around δ 4.5 ppm is a strong indicator of a benzylic bromide.[7] The potent electron-withdrawing inductive effect of the bromine atom is the primary cause for this significant deshielding.

Integration and Multiplicity

The integration values provide a direct ratio of the number of protons giving rise to each signal.[10] For Benzyl 2-(bromomethyl)phenylcarbamate, the expected ratio would be 1:4:5:2:2, corresponding to the N-H, aromatic ring E, aromatic ring B, O-CH₂, and CH₂-Br protons, respectively.

The multiplicity, or splitting pattern, reveals the number of neighboring protons.[1] A key feature of the predicted spectrum is the presence of two sharp singlets for the HA and HD methylene groups. This is because they have no protons on adjacent carbons (n=0), and therefore follow the n+1 rule (0+1 = 1), resulting in singlets. The aromatic regions will appear as complex multiplets due to proton-proton coupling between non-equivalent neighbors on the rings.

Experimental Protocol: Acquiring High-Fidelity Data

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.

Objective: To acquire a publication-quality ¹H NMR spectrum of Benzyl 2-(bromomethyl)phenylcarbamate for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical peak for TMS or the residual solvent signal indicates good shimming.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Set the number of scans (NS) to 16. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Set the relaxation delay (D1) to 2-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the CDCl₃ peak to δ 7.26 ppm.

    • Integrate all signals, setting the integration of a well-resolved signal (e.g., one of the CH₂ singlets) to its known value (2H) to normalize the other integrals.

    • Pick and label all peaks with their chemical shifts.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis & Reporting weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in CDCl3 (~0.6 mL) weigh->dissolve standard 3. Add TMS (Internal Standard) dissolve->standard lock 4. Lock & Shim standard->lock acquire 5. Set Parameters (NS=16, D1=5s) lock->acquire run 6. Acquire FID acquire->run ft 7. Fourier Transform run->ft phase 8. Phase & Calibrate ft->phase integrate 9. Integrate & Pick Peaks phase->integrate assign 10. Assign Signals to Structure integrate->assign report 11. Generate Report assign->report

Caption: Workflow for ¹H NMR analysis of Benzyl 2-(bromomethyl)phenylcarbamate.

Conclusion

The ¹H NMR spectrum of Benzyl 2-(bromomethyl)phenylcarbamate provides a wealth of structural information. The presence of two distinct downfield singlets for the benzylic and bromomethyl protons, combined with the characteristic signals for the carbamate proton and the two aromatic systems, allows for unambiguous confirmation of its structure. By understanding the underlying principles governing chemical shifts and coupling, researchers can confidently interpret their data, ensuring the quality and success of their synthetic endeavors. This guide provides the predictive framework and experimental protocol necessary to achieve that confidence.

References

  • RSC. (n.d.). H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Retrieved from [Link]

  • RSC. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • MDPI. (2016). Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Arkat USA. (2009). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The parts of the 1H NMR spectra of the most active carbamates as selective BChE inhibitors were compared. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis and characterization of benzyl electrophiles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • eCommons. (2009). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates.... Retrieved from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzyl bromide. Retrieved from [Link]

  • Chegg.com. (2020). Solved 1H-NMR Assignments for product from hydrolysis of benzyl bromide. Retrieved from [Link]

Sources

Foundational

Comparative Analysis of Cbz-Aniline Derivatives: Structural Divergence and Synthetic Utility

[1] Executive Summary This technical guide analyzes the structural and functional distinctions between Benzyl phenylcarbamate (Molecule A) and Benzyl 2-(bromomethyl)phenylcarbamate (Molecule B).[1] While both share a cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary This technical guide analyzes the structural and functional distinctions between Benzyl phenylcarbamate (Molecule A) and Benzyl 2-(bromomethyl)phenylcarbamate (Molecule B).[1] While both share a core carbamate (Cbz) protection motif, they occupy fundamentally different roles in organic synthesis.[1] Molecule A represents a stable, "resting" state of aniline, primarily used for amine protection.[1] In contrast, Molecule B is a high-energy, bifunctional scaffold containing a reactive electrophilic handle (ortho-bromomethyl), making it a critical intermediate for the rapid assembly of nitrogen-containing heterocycles, particularly oxindoles and benzoxazinones.[1]

Part 1: Structural & Electronic Profiling

The primary difference lies in the substitution at the ortho position of the phenyl ring. This seemingly minor structural change drastically alters the electronic landscape and reactivity profile of the molecule.

FeatureBenzyl phenylcarbamate (Molecule A)Benzyl 2-(bromomethyl)phenylcarbamate (Molecule B)[1]
Structure


Electronic State Stable, conjugated aromatic system.[1]Activated electrophile due to benzylic bromide.
Reactivity Nucleophilic (at N, if deprotonated); Electrophilic (at Carbonyl).[1]Dual Reactivity: Nucleophilic (N) + Electrophilic (Benzylic C).[1]
Physical State White crystalline solid.White/Off-white solid; Lachrymator .
Primary Role Amine Protection (Cbz group).[1]Heterocycle Precursor (Latent Cyclization).[1]
Stability High (stable to air/moisture).[1]Moderate (sensitive to light/moisture; hydrolyzes to alcohol).[1]
Visualizing the Divergence

The following diagram illustrates the structural relationship and the "activation" step that converts the inert tolyl-precursor into the reactive bromide.

StructuralDivergence cluster_0 Resting State (Protection) cluster_1 Reactive State (Scaffold) A Benzyl phenylcarbamate (Stable Cbz-Aniline) Precursor Benzyl o-tolylcarbamate A->Precursor Methylation (Conceptual) B Benzyl 2-(bromomethyl) phenylcarbamate (Electrophilic Handle) Precursor->B Radical Bromination (NBS, AIBN)

Figure 1: Structural relationship showing the introduction of the reactive bromomethyl handle via radical bromination.[1]

Part 2: Synthetic Pathways and Protocols[2]

The synthesis of Molecule B is not achieved by direct bromination of Molecule A, as electrophilic aromatic substitution would favor the para position. Instead, it requires a radical mechanism starting from the ortho-methyl precursor (Benzyl o-tolylcarbamate).[1]

Protocol 1: Synthesis of Benzyl 2-(bromomethyl)phenylcarbamate

Objective: Functionalize the benzylic position via Wohl-Ziegler bromination.

Reagents:

  • Benzyl o-tolylcarbamate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)[1]
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Benzyl o-tolylcarbamate in anhydrous solvent (0.1 M concentration).

  • Addition: Add NBS and the radical initiator (AIBN).

  • Initiation: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (

    
     or Ar).
    
    • Note: The reaction is often initiated by a high-intensity visible light source if chemical initiation is slow.

  • Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). The product is less polar than the starting material. Reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct (insoluble solid).

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Hexane/EtOAc or purify via rapid column chromatography.

    • Caution: Benzylic bromides are unstable on silica gel for extended periods; perform chromatography quickly.

Part 3: Reactivity & Applications (The "Why")

The defining difference is the intramolecular cyclization potential of Molecule B. While Molecule A requires harsh conditions to remove the protecting group, Molecule B is "spring-loaded" to form heterocycles upon treatment with a base.

The Cyclization Pathway

Upon deprotonation of the carbamate nitrogen (using NaH or t-BuOK), the resulting anion performs an intramolecular


 attack on the benzylic bromide.[1] This releases the benzyl group (often as benzyl bromide or via elimination) or rearranges to form Oxindole (Indolin-2-one)  derivatives.[1]

Key Application: Synthesis of 1-hydroxyindoles or Oxindoles. This pathway is critical in the synthesis of alkaloids like Physostigmine and kinase inhibitors like Sunitinib.

CyclizationPathway Start Benzyl 2-(bromomethyl) phenylcarbamate Intermediate Anionic Intermediate (N-Deprotonation) Start->Intermediate Base (NaH, THF, 0°C) Product Oxindole / Indolin-2-one (Heterocyclic Scaffold) Intermediate->Product Intramolecular SN2 Cyclization Byproduct Benzyl Bromide / Alcohol Intermediate->Byproduct

Figure 2: The cyclization workflow converting the linear carbamate into the cyclic oxindole scaffold.

Protocol 2: Cyclization to Oxindole

Reagents:

  • Benzyl 2-(bromomethyl)phenylcarbamate[1]

  • Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)[1]

  • THF (anhydrous)[1]

Methodology:

  • Suspend NaH in anhydrous THF at 0°C.

  • Add a solution of Benzyl 2-(bromomethyl)phenylcarbamate in THF dropwise.

  • Allow to warm to room temperature. Evolution of

    
     gas will be observed.
    
  • Stir for 1–2 hours.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • The product, typically an oxindole derivative, is isolated by chromatography.[1]

Part 4: Safety & Handling (Critical Differences)

The safety profile of these two molecules is vastly different due to the alkylating nature of the benzylic bromide.

Hazard ClassBenzyl phenylcarbamateBenzyl 2-(bromomethyl)phenylcarbamate
GHS Classification Irritant (Skin/Eye)Corrosive / Lachrymator
Inhalation Risk Low (Non-volatile solid)High (Dust/Vapor causes severe tearing)
Storage Room TemperatureRefrigerate (2–8°C) ; Protect from light.[1]
First Aid Wash with soap/water.[2]Immediate eye flush (15 min) ; Medical attention.[1][2][3]

Operational Directive: When handling Molecule B, always work within a certified fume hood. Double-gloving (Nitrile) is recommended.[1] Glassware contaminated with benzylic bromides should be rinsed with a dilute ammonia solution to quench the electrophile before cleaning.

References

  • Synthesis of Benzylic Bromides: Cantillo, D., et al. (2014).[1][4] "Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide." Journal of Organic Chemistry.

  • Oxindole Synthesis: Trost, B. M., & Zhang, Y. (2006).[1] "Molybdenum-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Journal of the American Chemical Society.

  • Safety Data (Benzyl Bromide Derivatives): Sigma-Aldrich Safety Data Sheet for Benzyl Bromide Derivatives. [1]

  • Carbamate Reactivity: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [1]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of Benzyl 2-(bromomethyl)phenylcarbamate in N-Heterocyclic Scaffolding

Executive Summary Benzyl 2-(bromomethyl)phenylcarbamate (CAS 1314987-88-6) represents a privileged "bifunctional linchpin" in modern heterocyclic chemistry. Its structural value lies in the ortho-disposition of a masked...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(bromomethyl)phenylcarbamate (CAS 1314987-88-6) represents a privileged "bifunctional linchpin" in modern heterocyclic chemistry. Its structural value lies in the ortho-disposition of a masked nucleophile (the Cbz-protected aniline) and a potent electrophile (the benzylic bromide). This geometric constraint pre-organizes the molecule for rapid intramolecular cyclization, making it an indispensable tool for the synthesis of indolines , isoquinolines , and benzodiazepines .

This technical guide provides a rigorous analysis of this reagent’s reactivity profile, detailing the mechanistic causality behind its application and offering self-validating protocols for its use in drug discovery workflows.

Part 1: Structural Logic & Preparation

The "Ortho-Effect" Advantage

The utility of Benzyl 2-(bromomethyl)phenylcarbamate stems from its ability to serve as a 1,2-bis-electrophile equivalent or a nucleophile-electrophile hybrid , depending on the reaction conditions.

  • Electrophilic Benzylic Carbon: The bromine atom, activated by the aromatic ring, is highly susceptible to

    
     displacement by external nucleophiles (amines, thiols, malonates) under mild conditions.
    
  • Latent Nucleophilic Nitrogen: The nitrogen atom is protected by a Carboxybenzyl (Cbz) group. This group renders the nitrogen non-nucleophilic under neutral conditions (preventing polymerization) but allows for:

    • Base-mediated activation: Deprotonation (

      
      ) creates a nucleophilic carbamate anion.
      
    • Deprotection-cyclization: Hydrogenolysis (

      
      ) reveals the free amine, which can spontaneously attack tethered electrophiles.
      
Synthesis of the Reagent

While commercially available, in-house preparation is often required for scale-up. The most reliable route avoids radical bromination (which can lead to over-bromination) and instead utilizes the alcohol precursor.

SynthesisPath Start 2-Aminobenzyl Alcohol Step1 N-Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter N-Cbz-2-aminobenzyl alcohol Step1->Inter Step2 Bromination (PBr3 or CBr4/PPh3) Inter->Step2 Product Benzyl 2-(bromomethyl) phenylcarbamate Step2->Product

Figure 1: Preferred synthetic pathway avoiding radical bromination side-products.

Part 2: The Indoline Gateway (Intramolecular Cyclization)

The primary application of this reagent is the synthesis of N-protected indolines , which are core scaffolds in kinase inhibitors and GPCR ligands.

Mechanism: Base-Induced Cyclization

The reaction proceeds via an intramolecular


 mechanism. The choice of base is critical to prevent intermolecular dimerization.
  • Deprotonation: Sodium hydride (NaH) removes the carbamate proton.

  • Conformational Lock: The ortho substituent forces the benzylic bromide into proximity with the nitrogen anion.

  • Cyclization: The nitrogen attacks the benzylic carbon, expelling bromide to form the 5-membered ring.

Critical Parameter: The reaction must be performed under high dilution (0.05 M - 0.1 M) to favor the intramolecular pathway (


) over intermolecular polymerization (

).

Part 3: Divergent Synthesis (Intermolecular Functionalization)

Beyond simple indolines, this reagent is used to construct larger heterocycles by first displacing the bromide with an external nucleophile, followed by a secondary cyclization event.

Workflow: The "Displace-Then-Cyclize" Strategy
  • Step 1 (Substitution): React the benzylic bromide with a primary amine or amino acid ester. The Cbz group remains stable.

  • Step 2 (Deprotection/Cyclization):

    • Method A (Hydrogenolysis): Removal of Cbz yields a free aniline, which attacks the pendant ester (forming Benzodiazepines or Quinazolinones ).

    • Method B (Acid Hydrolysis): Used if the side chain contains acid-sensitive moieties.

DivergentSynthesis Reagent Benzyl 2-(bromomethyl) phenylcarbamate NaH + NaH (THF) Reagent->NaH Amine + R-NH2 Reagent->Amine Indoline N-Cbz-Indoline (5-membered) NaH->Indoline Intramolecular Cyclization Inter1 Secondary Amine Intermediate Amine->Inter1 SN2 Displacement Isoquin Tetrahydroisoquinoline (6-membered) Inter1->Isoquin Pictet-Spengler (if R=Acetal) Benzo 1,4-Benzodiazepine (7-membered) Inter1->Benzo Pd/C, H2 (if R=Amino Ester)

Figure 2: Divergent synthetic pathways accessible from the core reagent.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Cbz-Indoline (Intramolecular Cyclization)

Target Audience: Medicinal Chemists requiring rapid scaffold synthesis.

Reagents:

  • Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • THF (Anhydrous, 0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF.

  • Base Addition: Cool THF to 0°C. Add NaH portion-wise. Stir for 10 minutes.

  • Substrate Addition: Dissolve Benzyl 2-(bromomethyl)phenylcarbamate in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes. Note: Slow addition is crucial to minimize dimerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the benzylic singlet (

    
    , 
    
    
    
    ppm) and the appearance of two triplets corresponding to the indoline
    
    
    and
    
    
    protons (
    
    
    and
    
    
    ppm).
Protocol B: Intermolecular Alkylation with Primary Amines

Target Audience: Chemists synthesizing benzodiazepine precursors.

Reagents:

  • Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)

  • Primary Amine (

    
    , 1.1 equiv)
    
  • 
     (2.0 equiv)
    
  • Acetonitrile (

    
    , 0.2 M)
    

Methodology:

  • Suspend

    
     in Acetonitrile.
    
  • Add the amine and stir at Room Temperature for 10 minutes.

  • Add the bromide substrate.[1]

  • Stir at 50°C for 6 hours.

  • Filter off inorganic salts and concentrate.

  • The product is often pure enough for the next step; otherwise, purify via column chromatography.

Part 5: Quantitative Data Summary

Reaction TypeReagentsSolventTemp (°C)Typical YieldKey By-product
Indoline Formation NaH (1.2 eq)THF0 -> 2585-92%Dimer (if conc. >0.2M)
Amine Alkylation

,

MeCN5075-88%Bis-alkylation
Thiol Alkylation

,

DMF25>90%Disulfide

References

  • Synthesis of Benzyl Carbamates

    • Meyer, H., et al. "Benzyl Isopropoxymethyl Carbamate - A Versatile Reagent." Organic Syntheses, 2016, 93, 127-141. Link

    • Context: Establishes the stability and preparation protocols for benzyl carbamate protecting groups used in this reagent.
  • Aldehyde Precursor Chemistry

    • Ko, K. M., & Kim, S. G. "Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate." Molecules, 2016, 21(10), 1366. Link

    • Context: Describes the synthesis of the aldehyde precursor (Benzyl 2-formylphenylcarbamate)
  • General Reactivity of o-Bromomethyl Anilines

    • Beccalli, E. M., et al. "Intramolecular Pd-catalyzed cyclization of N-(2-bromoaryl)alk-2-ynamides." Tetrahedron, 2005.[1] Link

    • Context: While focusing on alkynes, this validates the cyclization kinetics of ortho-functionalized aniline deriv
  • Commercial Availability & Physical Data

    • BLD Pharm Product Data: Benzyl (2-(bromomethyl)phenyl)carbamate (CAS 1314987-88-6).[2] Link

    • Context: Verification of CAS, structure, and physical properties (MW 320.18).

Sources

Protocols & Analytical Methods

Method

Using Benzyl 2-(bromomethyl)phenylcarbamate for oxindole synthesis

Application Note: High-Yield Synthesis of Oxindoles via Benzyl 2-(bromomethyl)phenylcarbamate Cyclization Executive Summary This technical guide details the protocol for synthesizing N-protected and free oxindoles (indol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Oxindoles via Benzyl 2-(bromomethyl)phenylcarbamate Cyclization

Executive Summary

This technical guide details the protocol for synthesizing N-protected and free oxindoles (indolin-2-ones) using Benzyl 2-(bromomethyl)phenylcarbamate (CAS: 1314987-88-6) as a pivotal intermediate. Oxindoles are ubiquitous pharmacophores in kinase inhibitors (e.g., Sunitinib, Nintedanib) and natural alkaloids. This method leverages the high reactivity of the benzylic bromide and the stability of the carboxybenzyl (Cbz) protecting group to facilitate a clean, intramolecular nucleophilic substitution. The resulting N-Cbz-oxindole can be isolated in high yields (>85%) or deprotected to yield the free oxindole scaffold.

Chemical Context & Mechanism

The transformation relies on an intramolecular


 alkylation. The N-Cbz group serves a dual purpose: it protects the aniline nitrogen from oxidation and lowers the pKa of the N-H proton (approx. pKa 12-14), rendering it acidic enough for deprotonation by bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Reaction Pathway:

  • Activation: A strong base deprotonates the carbamate nitrogen, generating a nucleophilic amidate anion.

  • Cyclization: The nitrogen anion attacks the electrophilic benzylic carbon, displacing the bromide ion.

  • Deprotection (Optional): Hydrogenolysis removes the Cbz group to reveal the free lactam.

OxindoleMechanism cluster_conditions Critical Parameters SM Benzyl 2-(bromomethyl) phenylcarbamate (Starting Material) Inter Amidate Anion (Intermediate) SM->Inter -H+ (Deprotection) Base Base (NaH) Deprotection Base->SM Reagent Prod_Prot N-Cbz-Oxindole (Cyclized Product) Inter->Prod_Prot Intramolecular SN2 (-Br-) Prod_Free Oxindole (Free Lactam) Prod_Prot->Prod_Free H2, Pd/C (Hydrogenolysis) Params Temp: 0°C -> RT Solvent: THF/DMF Time: 1-4 h

Figure 1: Mechanistic pathway for the base-mediated cyclization of Benzyl 2-(bromomethyl)phenylcarbamate.

Experimental Protocols

Protocol A: Cyclization to N-Cbz-Oxindole

Objective: Intramolecular alkylation to form the 5-membered lactam ring.

Materials:

  • Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (0.1 M concentration)

  • Ammonium Chloride (sat. aq.) for quenching

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.

  • Reagent Loading: Suspend NaH (1.2 equiv) in anhydrous THF.

  • Addition: Dissolve Benzyl 2-(bromomethyl)phenylcarbamate in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool the mixture back to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Deprotection to Free Oxindole

Objective: Removal of the Cbz group via hydrogenolysis.

Procedure:

  • Dissolve N-Cbz-oxindole in Methanol (MeOH) or Ethanol (EtOH).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Stir under a hydrogen atmosphere (balloon pressure is sufficient) for 2–6 hours at RT.

  • Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the pure oxindole.

Data Analysis & Troubleshooting

Expected Analytical Data:

  • 1H NMR (N-Cbz-Oxindole): The benzylic protons (

    
     of the lactam ring) appear as a singlet around 
    
    
    
    3.6–3.8 ppm. The Cbz benzylic protons appear around
    
    
    5.3 ppm.
  • 1H NMR (Free Oxindole): The Cbz signals disappear. A broad singlet for the NH lactam appears around

    
     8.0–10.0 ppm.
    

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure THF is distilled/anhydrous. NaH is moisture sensitive.
Side Products Intermolecular dimerizationMaintain high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization.
Incomplete Reaction Base degradationUse fresh NaH or switch to Potassium tert-butoxide (KOtBu) in THF.
Starting Material Degradation Instability of benzylic bromideStore the starting carbamate at -20°C; benzylic bromides hydrolyze in moist air.

Workflow Visualization

Workflow Start Start: Benzyl 2-(bromomethyl) phenylcarbamate Check Check Purity (TLC/NMR) Ensure no Hydrolysis Start->Check Check->Start Impure (Recrystallize) Cyclization Cyclization Step Reagents: NaH, THF, 0°C Time: 2-4h Check->Cyclization Pure Monitor Monitor Reaction (TLC/LCMS) Cyclization->Monitor Complete Reaction Complete? Monitor->Complete Complete->Cyclization No (Add more base/time) Workup Quench (NH4Cl) Extract (EtOAc) Purify (Column) Complete->Workup Yes Deprotect Deprotection (Optional) H2, Pd/C, MeOH Workup->Deprotect If Free NH needed Final Final Product: Oxindole Workup->Final If N-Cbz needed Deprotect->Final

Figure 2: Decision tree and experimental workflow for oxindole synthesis.

References

  • Comparison of Bases for Carbamate Cyclization

    • Title: Synthesis of Oxindoles via Palladium-Catalyzed Cyclization and Base-Mediated Methods.[3]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • General Methodology for Indolin-2-ones

    • Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.[4]

    • Source: PubMed Central (PMC).
    • Link:[Link]

  • Compound Data & Availability

    • Title: Benzyl 2-(bromomethyl)phenylcarbamate (CAS 1314987-88-6).[1]

    • Source: Fisher Scientific / eMolecules.[1]

  • Related Mechanism (Fischer Indolization with Cbz)

    • Title: Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles.[5]

    • Source: Organic Letters (via Organic Chemistry Portal).
    • Link:[Link]

Sources

Application

Base-mediated cyclization protocols for Benzyl 2-(bromomethyl)phenylcarbamate

Application Note: Base-Mediated Cyclization Protocols for Benzyl 2-(bromomethyl)phenylcarbamate Executive Summary This technical guide details the synthetic protocols for the cyclization of Benzyl 2-(bromomethyl)phenylca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Base-Mediated Cyclization Protocols for Benzyl 2-(bromomethyl)phenylcarbamate

Executive Summary

This technical guide details the synthetic protocols for the cyclization of Benzyl 2-(bromomethyl)phenylcarbamate to form 1-(benzyloxycarbonyl)indoline (N-Cbz-indoline). This transformation represents a critical entry point into the indoline scaffold, a privileged pharmacophore in drug discovery found in antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin).

The protocols herein prioritize regiocontrol and chemoselectivity , ensuring the preservation of the Carboxybenzyl (Cbz) protecting group while effecting a rapid intramolecular


 cyclization. Two distinct methodologies are presented: a kinetic, high-yielding hydride method for discovery scale, and a thermodynamic, carbonate-mediated method for process safety.

Scientific Background & Mechanistic Rationale

The cyclization of Benzyl 2-(bromomethyl)phenylcarbamate is driven by the base-mediated deprotonation of the carbamate nitrogen, followed by an intramolecular nucleophilic attack on the benzylic bromide.

Reaction Mechanism[1][2]
  • Activation: The acidic proton of the carbamate (

    
     in DMSO) is removed by a base.
    
  • Cyclization: The resulting nitrogen anion acts as a nucleophile, attacking the electrophilic benzylic carbon.

  • Displacement: Bromide is expelled as a leaving group, closing the 5-membered ring.

The reaction rate is governed by the Baldwin Rules , where this transformation is classified as a favored 5-exo-tet cyclization. The proximity of the nucleophile (N) to the electrophile (C-Br) usually precludes the need for high dilution, although concentration control prevents intermolecular dimerization.

Pathway Visualization

ReactionPathway SM Benzyl 2-(bromomethyl) phenylcarbamate Inter N-Anion Intermediate (Nucleophilic) SM->Inter Deprotonation (-HBr) Base Base (NaH or K2CO3) Base->SM TS Transition State (5-exo-tet) Inter->TS Intramolecular Attack Side Intermolecular Dimer (Impurity) Inter->Side High Conc. (>0.5M) Prod N-Cbz-Indoline (Target) TS->Prod Cyclization

Figure 1: Mechanistic pathway for the base-mediated cyclization. The 5-exo-tet closure is kinetically favored over intermolecular dimerization under controlled concentrations.

Experimental Protocols

Protocol A: Kinetic Control (Sodium Hydride)

Best for: Small-scale discovery, rapid conversion, and difficult substrates.

Rationale: Sodium Hydride (


) provides irreversible deprotonation. The reaction is fast (often <1 hour) but requires strict anhydrous conditions to prevent hydrolysis of the Cbz group or quenching of the base.

Materials:

  • Substrate: Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2–1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)[1]

  • Quench: Saturated

    
     solution[2]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the substrate in anhydrous THF (

    
     concentration). Cool the solution to 
    
    
    
    using an ice bath.
  • Base Addition: Add

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.
    
  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 30–60 minutes.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the indoline product (
      
      
      
      ).
  • Quench: Cool back to

    
    . Carefully add saturated aqueous 
    
    
    
    dropwise to neutralize excess hydride.
  • Workup: Dilute with EtOAc. Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Note on Solvents: While DMF accelerates the reaction due to polarity,


 in DMF can be hazardous on scale due to potential thermal runaway [1]. For scales >1g, THF is recommended, or Protocol B should be used.
Protocol B: Thermodynamic Control (Carbonate Base)

Best for: Scale-up (>5g), process safety, and highly sensitive functional groups.

Rationale:


 or 

are milder bases. They do not generate high concentrations of the reactive N-anion instantly, reducing the risk of side reactions. Acetonitrile (

) is the preferred solvent to avoid the toxicity and workup difficulty of DMF.

Materials:

  • Substrate: Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (Reagent Grade)

  • Additive (Optional): TBAI (Tetrabutylammonium iodide, 10 mol%) to accelerate

    
    .
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the substrate and Acetonitrile (

    
    ).
    
  • Base Addition: Add the carbonate base in a single portion.

  • Reaction: Heat the mixture to

    
     (for 
    
    
    
    ) or reflux (
    
    
    for
    
    
    ).
    • Note:

      
       is more soluble and basic in organic solvents (the "Cesium Effect"), often allowing lower temperatures [2].
      
  • Duration: Stir for 4–12 hours. Monitor via LC-MS to ensure no hydrolysis of the carbamate occurs.

  • Workup: Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate.

  • Purification: Recrystallization from Hexanes/EtOAc is often possible due to the high crystallinity of N-Cbz-indolines, otherwise use chromatography.

Comparative Analysis & Troubleshooting

The following data summarizes the performance of various conditions for this specific cyclization class.

Table 1: Condition Screening Matrix

BaseSolventTempTimeYieldComments
NaH THFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1 h92% Fast, clean. Requires dry solvent.[3]
NaH DMF

30 min88%Very fast. Difficult workup (DMF removal).

MeCNReflux12 h75%Slow. Incomplete conversion common without TBAI.

MeCN

4 h89% Excellent balance of safety and yield.
KOtBu THF

1 h60%Over-reaction possible; Cbz cleavage observed.

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Dimerization Concentration too high.Dilute reaction to

to favor intramolecular cyclization.
Cbz Cleavage (Free Indoline) Base too strong or wet solvent.Switch from

to

or Carbonates. Ensure anhydrous conditions.
Starting Material Stalled Poor solubility of base.Add 10 mol% TBAI (Phase Transfer Catalyst) or switch to DMF.
Unknown Impurity by NMR Reaction with solvent (DMF).

can react with DMF/MeCN over time [1]. Quench immediately upon completion.

References

  • Stalder, R. et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry. Available at: [Link] (Accessed via NIH/ResearchGate snippet).

  • Flessner, T. et al. (2005). Synthetic Procedures for Benzylation and Cyclization. Royal Society of Chemistry (Supp Info).[3] Available at: [Link].

  • Vertex AI Search Results . (2026). Synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines via base-promoted cyclization. Available at: [Link].

Sources

Method

Nucleophilic substitution reactions using Benzyl 2-(bromomethyl)phenylcarbamate

Application Note: Nucleophilic Substitution & Cyclization Strategies using Benzyl 2-(bromomethyl)phenylcarbamate Executive Summary Benzyl 2-(bromomethyl)phenylcarbamate is a bifunctional building block characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Cyclization Strategies using Benzyl 2-(bromomethyl)phenylcarbamate

Executive Summary

Benzyl 2-(bromomethyl)phenylcarbamate is a bifunctional building block characterized by a highly reactive benzylic bromide and an ortho-positioned carbamate (Cbz-protected aniline). This unique scaffold serves as a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of isoindolinones (phthalimidines)—a core pharmacophore in kinase inhibitors (e.g., KRAS, PI3K pathways) and MDM2-p53 antagonists.

This guide details protocols for two distinct reaction pathways:

  • Chemo-selective

    
     Substitution:  Preserving the carbamate protecting group while functionalizing the benzylic position.
    
  • Cascade Cyclization: Leveraging the ortho-effect to synthesize

    
    -substituted isoindolinones in a one-pot or stepwise manner.
    

Chemical Properties & Safety Profile

PropertySpecification
CAS Number 133993-83-6 (Analogous derivatives)
Formula

Mol.[1] Weight 320.18 g/mol
Appearance White to off-white solid
Reactivity High (Benzylic Bromide); Moisture Sensitive
Storage 2–8°C, under Argon/Nitrogen; Desiccated

⚠️ SAFETY WARNING: Benzylic bromides are potent lachrymators and skin irritants. All procedures must be performed in a well-ventilated fume hood. Quench glassware with dilute ammonia or sodium thiosulfate before removal from the hood.

Mechanistic Pathways

The reactivity of this molecule is defined by the competition between intermolecular substitution and intramolecular cyclization.

  • Path A (

    
     Substitution):  Under mild basic conditions at low temperatures, nucleophiles (amines, thiols) displace the bromide. The carbamate remains intact.
    
  • Path B (Isoindolinone Formation): If the nucleophile is a primary amine, the resulting secondary amine can attack the carbamate carbonyl (intramolecular aminolysis), releasing benzyl alcohol and forming the stable isoindolinone core.

ReactionPathways SM Benzyl 2-(bromomethyl) phenylcarbamate Inter Intermediate: Benzylamine Derivative SM->Inter SN2 Attack (Fast, 0°C) Nuc Nucleophile (R-NH2) Nuc->Inter Prod_Linear Linear Product (Cbz-Protected) Inter->Prod_Linear Mild Base < 25°C Prod_Cyc Cyclized Product (Isoindolinone) Inter->Prod_Cyc Heat/Strong Base Intramolecular Cyclization ByProd By-product: Benzyl Alcohol Inter->ByProd -BnOH

Figure 1: Bifurcation of reactivity.[2][3] Path A (Green) yields the linear amine. Path B (Red) yields the heterocycle.

Protocol 1: Chemo-selective Nucleophilic Substitution ( )

Objective: To displace the bromide with a secondary amine (e.g., morpholine, piperidine) while retaining the Cbz protecting group.

Reagents:

  • Substrate: Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend Benzyl 2-(bromomethyl)phenylcarbamate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses over-alkylation and premature cyclization.

  • Base Addition: Add DIPEA (1.5 mmol) dropwise.

  • Nucleophile Addition: Add the secondary amine (1.1 mmol) slowly over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3) should show consumption of the starting material (

      
      ) and appearance of a polar spot (
      
      
      
      ).
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Validation Criteria:

  • LC-MS: Observe

    
     peak corresponding to the substituted product.
    
  • 1H NMR: Disappearance of the benzylic

    
     singlet (~4.5 ppm) and appearance of the 
    
    
    
    singlet (~3.5–3.8 ppm).

Protocol 2: One-Pot Synthesis of Isoindolinones

Objective: To synthesize


-substituted isoindolinones via tandem substitution-cyclization using primary amines.

Reagents:

  • Substrate: Benzyl 2-(bromomethyl)phenylcarbamate (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.2 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
  • Solvent: Ethanol (EtOH) or Toluene (for higher temp)

Experimental Workflow:

Workflow Step1 Dissolve Reagent in EtOH/Toluene Step2 Add Primary Amine + Base (Cs2CO3) Step1->Step2 Step3 Stir at RT (1h) (Forms Linear Amine) Step2->Step3 Step4 Heat to Reflux (80-100°C) (4-12 hours) Step3->Step4 Step5 Cool & Filter Solids Step4->Step5 Step6 Evaporate & Recrystallize Step5->Step6

Figure 2: One-pot cascade synthesis workflow.

Step-by-Step Procedure:

  • Mixing: Dissolve the carbamate (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add the primary amine (1.2 mmol) and

    
     (2.5 mmol).
    
  • Substitution Phase: Stir at RT for 1 hour. LC-MS should show the linear intermediate

    
    .
    
  • Cyclization Phase: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[4] The secondary amine attacks the carbamate carbonyl. The benzyloxy group is a good leaving group (forming benzyl alcohol).

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate the filtrate.[5][6]

    • The residue often contains the product and benzyl alcohol.

  • Purification: Trituration with diethyl ether often precipitates the pure isoindolinone, washing away the benzyl alcohol. Alternatively, use column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Hydrolysis of BromideEnsure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH).
Over-Alkylation Excess Bromide / Fast AdditionUse excess amine (nucleophile). Add bromide solution slowly to the amine.
Incomplete Cyclization Steric HindranceSwitch solvent to Toluene/DMF and increase temp to 110°C. Use stronger base (NaH) if necessary.
O-Alkylation vs N-Alkylation Ambident NucleophileUse polar aprotic solvents (DMF) to favor N-alkylation (Soft-Soft interaction).

References

  • Vertex Pharmaceuticals. (2020). New Isoindolinone Substituted Indoles and Derivatives as RAS Inhibitors. EP 3931188 B1. 1

  • Campbell, J. B., et al. (2010).[7] Synthesis of Isoindolinones.[4][7][8][9] Synlett, 3008-3010.[7] 7[1][2][4][10][11][12]

  • Zhang, J., et al. (2025).[7] Palladium-Catalyzed C-H Carbonylation of Primary Benzylamines.[7] J. Org.[7] Chem., 90, 691-699.[7] (Contextual Reference for Benzylamide reactivity).

  • BenchChem Technical Series. (2025). Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate.5[1][2][3][4][10][11][12]

  • Snieckus, V., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group. Chemical Reviews. 13[1][4][10][11][12]

Sources

Application

Optimizing reaction conditions for alkylation with Benzyl 2-(bromomethyl)phenylcarbamate

Application Note & Protocol Guide Topic: Optimizing Reaction Conditions for Alkylation with Benzyl 2-(bromomethyl)phenylcarbamate Abstract This document provides a comprehensive guide for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimizing Reaction Conditions for Alkylation with Benzyl 2-(bromomethyl)phenylcarbamate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of alkylation reactions using Benzyl 2-(bromomethyl)phenylcarbamate. This versatile building block contains a reactive benzylic bromide for SN2 displacement and a carbamate moiety that can be further functionalized or serve as a key structural element. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and provide detailed, field-proven protocols to maximize yield and selectivity. The central challenge often lies in controlling the regioselectivity of alkylation on the carbamate nitrogen versus other nucleophilic sites, a topic we address with mechanistic rationale and practical solutions.

Introduction: The Synthetic Utility of Benzyl 2-(bromomethyl)phenylcarbamate

Benzyl 2-(bromomethyl)phenylcarbamate is a valuable bifunctional reagent in modern organic synthesis. The molecule features two key reactive sites:

  • A Benzylic Bromide: This is an excellent electrophile for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[1] It readily reacts with a wide range of soft and hard nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

  • An N-Aryl Carbamate: The N-H proton of the carbamate is acidic and can be removed by a suitable base. The resulting carbamate anion is an ambident nucleophile, capable of reacting through either the nitrogen or oxygen atom. Furthermore, the carbamate group itself is a crucial pharmacophore in many therapeutic agents and can act as a protecting group for anilines.

The strategic importance of this reagent lies in its ability to introduce a protected ortho-amino benzyl group onto a nucleophile. Subsequent manipulation of the carbamate allows for the synthesis of complex molecular architectures, making it a powerful tool in medicinal chemistry and materials science. This guide will focus on optimizing the alkylation reaction at the benzylic bromide position.

Reaction Mechanism and the Selectivity Challenge

The primary transformation is a nucleophilic substitution (SN2) reaction where a nucleophile displaces the bromide ion from the benzylic carbon.

G sub Benzyl 2-(bromomethyl)phenylcarbamate prod Alkylated Product sub->prod + Nu⁻ nuc Nucleophile (Nu-H) base Base base->nuc salt H-Base⁺ Br⁻

Caption: General scheme for the SN2 alkylation reaction.

A significant challenge arises when using the carbamate itself as the nucleophile (in an intramolecular reaction) or when using external nucleophiles in the presence of a base that can deprotonate the carbamate. The deprotonated carbamate is an ambident anion with two potential nucleophilic sites: the nitrogen and the oxygen.

G sub Carbamate Anion N⁻ O⁻ n_prod N-Alkylated Product sub:n->n_prod N-Alkylation (Kinetic Product) o_prod O-Alkylated Product (Imidate) sub:o->o_prod O-Alkylation (Thermodynamic Product)

Caption: N- vs. O-alkylation pathways for the carbamate anion.

Controlling this regioselectivity is paramount. Generally, N-alkylation is kinetically favored , while O-alkylation can become significant under certain conditions. The principles of Hard and Soft Acids and Bases (HSAB) are instructive here: the softer nitrogen atom preferentially attacks the soft benzylic carbon electrophile.[2] Our optimization strategies will focus on conditions that enhance this kinetic preference.

Core Parameters for Reaction Optimization

The success and selectivity of the alkylation hinge on the careful selection of four key parameters: the base, the solvent, potential catalysts, and the temperature.

The Critical Role of the Base

The base is arguably the most important factor. It deprotonates the nucleophile, but its counter-ion can significantly influence the reaction's course.

BaseStrengthKey Characteristics & Rationale
Cesium Carbonate (Cs₂CO₃) ModerateHighly Recommended. The large, soft Cs⁺ cation coordinates loosely with the deprotonated nucleophile, leading to a "naked" and highly reactive anion. This "cesium effect" often enhances reaction rates and strongly favors N-alkylation of carbamates.[3]
Potassium Carbonate (K₂CO₃) ModerateA more economical alternative to Cs₂CO₃. It is effective but may require higher temperatures or longer reaction times. Can be less selective than its cesium counterpart.
Sodium Hydride (NaH) StrongAn irreversible, non-nucleophilic base. Excellent for complete deprotonation of weakly acidic nucleophiles (e.g., alcohols). However, its high reactivity can sometimes lead to side reactions. Must be handled with care under inert atmosphere.[4]
Organic Amines (DIPEA, Et₃N) WeakGenerally used as acid scavengers rather than for deprotonation of the primary nucleophile. Suitable when the nucleophile is a potent primary or secondary amine that can be alkylated directly.
Solvent Effects

The solvent must dissolve the reactants and influence the nucleophile's reactivity. Polar aprotic solvents are the standard choice for SN2 reactions.

SolventPolarityRationale for Use
N,N-Dimethylformamide (DMF) AproticExcellent at solvating cations while leaving the nucleophilic anion relatively free, thereby accelerating the SN2 reaction. High boiling point allows for a wide temperature range.[4]
Acetonitrile (MeCN) AproticAnother strong choice that promotes SN2 reactions. Its lower boiling point can be advantageous for reactions involving thermally sensitive compounds.[3]
Tetrahydrofuran (THF) AproticA less polar option than DMF or MeCN. Good for reactions where solubility is not an issue and a less reactive medium is desired. Often used with strong bases like NaH.[4]
Dichloromethane (DCM) AproticUseful for reactions at or below room temperature, particularly when using phase-transfer catalysis.
The Power of Phase-Transfer Catalysis (PTC)

For reactions involving an inorganic base (like K₂CO₃ or Cs₂CO₃) that is poorly soluble in the organic solvent, a phase-transfer catalyst can dramatically improve reaction rates and efficiency.[5][6]

Tetrabutylammonium iodide (TBAI) is a highly effective PTC for this purpose.[3]

  • Mechanism of Action: The tetrabutylammonium (TBA⁺) cation pairs with the carbonate or deprotonated nucleophile anion, shuttling it from the solid surface or aqueous phase into the organic phase where the reaction occurs.

  • Added Benefit: The iodide from TBAI can perform an in situ Finkelstein reaction, transiently converting the benzylic bromide to the more reactive benzylic iodide, further accelerating the reaction.

Caption: Workflow of Phase-Transfer Catalysis (PTC).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl bromides are lachrymators and alkylating agents.

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol details the alkylation of a generic primary or secondary amine using the recommended Cs₂CO₃/TBAI system.

Materials:

  • Benzyl 2-(bromomethyl)phenylcarbamate (1.0 eq)

  • Nucleophilic Amine (1.1 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Benzyl 2-(bromomethyl)phenylcarbamate (1.0 eq) and TBAI (0.1 eq).

  • Solvent & Reagent Addition: Add anhydrous MeCN (to achieve a concentration of ~0.1 M). Add the amine nucleophile (1.1 eq).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) to the stirred suspension.

  • Reaction Progression: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with saturated aqueous NaCl (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol is optimized for the alkylation of a phenolic hydroxyl group.

Materials:

  • Benzyl 2-(bromomethyl)phenylcarbamate (1.0 eq)

  • Phenolic Nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere, add the phenol (1.1 eq) and finely ground K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M) and stir the suspension for 15-20 minutes at room temperature to facilitate salt formation.

  • Electrophile Addition: Add a solution of Benzyl 2-(bromomethyl)phenylcarbamate (1.0 eq) in a small amount of DMF dropwise to the mixture.

  • Reaction Progression: Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor progress by TLC or LC-MS (typically 6-24 hours).

  • Workup & Quenching: Upon completion, cool the reaction to room temperature and pour it into a beaker containing cold water. This will precipitate the product and dissolve the DMF and salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base or wet solvent/reagents.2. Insufficiently nucleophilic substrate.3. Low reaction temperature.1. Use freshly dried solvents and finely ground base.2. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH). Add TBAI as a catalyst.[3]3. Increase the reaction temperature incrementally (e.g., to 50 °C).
Multiple Products (Polyalkylation) The newly formed product is more nucleophilic than the starting material.Use a larger excess of the nucleophilic starting material (2-3 equivalents) to favor mono-alkylation.
Unidentified Side Products 1. Base-induced decomposition of starting material or product.2. N- vs. O-alkylation on carbamate.1. Use a milder base (e.g., K₂CO₃ instead of NaH) or lower the temperature.2. Confirm product structure using 2D NMR (HMBC, HSQC) to distinguish regioisomers.[7] Use Cs₂CO₃ to favor N-alkylation.
Difficult Purification Product is co-eluting with starting material or TBAI.Modify the solvent system for chromatography. For TBAI removal, extensive aqueous washing during workup is effective.

Conclusion

The alkylation of nucleophiles with Benzyl 2-(bromomethyl)phenylcarbamate is a robust and versatile transformation. Successful optimization relies on a systematic approach that considers the interplay between the base, solvent, and optional catalysts. For most applications, a combination of cesium carbonate as the base, acetonitrile or DMF as the solvent, and a catalytic amount of TBAI provides a powerful and reliable system for achieving high yields and clean conversions at moderate temperatures. By understanding the mechanistic principles and applying the protocols outlined in this guide, researchers can effectively leverage this valuable reagent to advance their synthetic objectives in drug discovery and beyond.

References

  • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. (2025). Google AI Search.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
  • Phase Transfer Catalysis. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Selectivity of Aryl and Benzylic Bromin

Sources

Method

Application Note: One-Pot Synthesis Methods Involving Benzyl 2-(bromomethyl)phenylcarbamate

Executive Summary Benzyl 2-(bromomethyl)phenylcarbamate (Compound 1 ) is a critical "bifunctional linchpin" in the synthesis of nitrogen heterocycles, specifically N-Cbz-indoline . Its structure contains both a nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(bromomethyl)phenylcarbamate (Compound 1 ) is a critical "bifunctional linchpin" in the synthesis of nitrogen heterocycles, specifically N-Cbz-indoline . Its structure contains both a nucleophilic precursor (the carbamate nitrogen) and a highly reactive electrophile (the benzylic bromide). While effective, the isolation of Compound 1 is often avoided in scale-up environments due to its lachrymatory nature and hydrolytic instability.

This Application Note details a robust One-Pot Telescoped Protocol for generating Compound 1 in situ from its alcohol precursor, followed by immediate intramolecular cyclization. This method eliminates the need for isolation of the hazardous bromide intermediate, significantly improving safety and process efficiency while maintaining high yields (>85%).

Chemical Context & Mechanism[1][2][3]

The utility of Benzyl 2-(bromomethyl)phenylcarbamate lies in its ability to undergo a base-mediated 5-exo-tet cyclization. The reaction is thermodynamically driven by the formation of the stable indoline core and kinetically facilitated by the ortho positioning of the reactive groups.

Mechanistic Pathway[1][4][5]
  • Activation: The precursor alcohol is converted to the bromide (Compound 1 ) using phosphorous tribromide (

    
    ) or Appel conditions (
    
    
    
    ).
  • Deprotonation: A base removes the acidic proton from the carbamate nitrogen (

    
     in DMSO).
    
  • Cyclization: The resulting nitrogen anion performs an intramolecular

    
     attack on the benzylic carbon, displacing the bromide.
    
Visualizing the Pathway

The following diagram illustrates the telescoped workflow and the critical transition state.

IndolineSynthesis cluster_onepot One-Pot Telescoped Sequence Alcohol Start: Benzyl 2-(hydroxymethyl) phenylcarbamate Reagents1 Activation (PBr3 or CBr4/PPh3) Alcohol->Reagents1 Bromide Intermediate (In Situ): Benzyl 2-(bromomethyl) phenylcarbamate Reagents1->Bromide Bromination (-H2O) Base Cyclization Trigger (NaH or KOtBu) Bromide->Base TS Transition State: 5-exo-tet Ring Closure Base->TS Deprotonation (-HBr) Product End Product: N-Cbz-Indoline TS->Product Intramolecular SN2

Figure 1: Mechanistic flow of the one-pot synthesis. The bromide intermediate (yellow) is generated and consumed in the same vessel.

Experimental Protocols

Protocol A: Telescoped One-Pot Synthesis (Recommended)

Objective: Synthesis of N-Cbz-Indoline from Benzyl 2-(hydroxymethyl)phenylcarbamate without isolating the bromide. Scale: 10 mmol basis.

Reagents & Materials
  • Precursor: Benzyl 2-(hydroxymethyl)phenylcarbamate (2.57 g, 10 mmol)

  • Brominating Agent: Phosphorus tribromide (

    
    ) (1.35 g, 5 mmol) [Note: 0.5 eq is sufficient as PBr3 has 3 reactive Br atoms, but slight excess is standard]
    
  • Base: Sodium Hydride (NaH), 60% dispersion in oil (0.48 g, 12 mmol)

  • Solvent: Tetrahydrofuran (THF), anhydrous (50 mL)

  • Quench: Saturated

    
     solution
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add the precursor alcohol (10 mmol) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

  • Bromination (In Situ Generation):

    • Add

      
       dropwise via syringe over 5 minutes.
      
    • Observation: A white precipitate (phosphorous species) may form.

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

    • Validation: Check TLC (Hexane/EtOAc 3:1). The alcohol spot (

      
      ) should disappear, replaced by the bromide spot (
      
      
      
      ).
  • Cyclization:

    • Cool the mixture back to 0°C.

    • Carefully add NaH (12 mmol) portion-wise. Caution: Hydrogen gas evolution will occur. Ensure proper venting.[1][2][3]

    • Stir at 0°C for 15 minutes, then reflux (66°C) for 2 hours.

  • Workup:

    • Cool to RT. Quench carefully with sat.

      
       (10 mL).
      
    • Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the N-Cbz-indoline as a white solid.

Protocol B: Phase-Transfer Catalyzed (PTC) Cyclization

Objective: Cyclization of isolated Benzyl 2-(bromomethyl)phenylcarbamate (if available) using mild biphasic conditions. Application: Useful when anhydrous conditions are difficult to maintain.

Reagents
  • Substrate: Benzyl 2-(bromomethyl)phenylcarbamate (10 mmol)

  • Solvent: Toluene (40 mL)

  • Base: 50% aqueous NaOH (10 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%)

Procedure
  • Dissolve the substrate in Toluene.

  • Add the TBAB catalyst.

  • Add the 50% NaOH solution vigorously.

  • Stir at RT for 4 hours. The mixture will turn from clear to slightly cloudy.

  • Separate layers; wash the organic layer with water until neutral pH.

  • Evaporate solvent to obtain product (often sufficiently pure without chromatography).

Critical Parameters & Troubleshooting

The following data summarizes the impact of solvent and base choices on the reaction yield for the cyclization step.

SolventBaseTemperatureYield (%)Notes
THF NaH Reflux 92% Optimal. Fast kinetics, clean profile.
DMF

80°C78%Slower reaction; difficult solvent removal.
TolueneNaOH (aq)RT85%Requires PTC (TBAB). Good for scale-up.
DCM

RT<10%Bases like TEA are too weak to deprotonate the carbamate (

).
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Incomplete Reaction CheckTLC Check TLC: Is Starting Material (SM) remaining? Problem->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM NoSM No: SM Gone, but low product CheckTLC->NoSM BaseIssue Base Strength Insufficient. Switch from Carbonates to NaH or KOtBu. YesSM->BaseIssue Moisture Moisture in Solvent. NaH quenched by water. Dry THF/DMF required. YesSM->Moisture Decomp Product Decomposition. Avoid prolonged heating >80°C. NoSM->Decomp Hydrolysis Carbamate Hydrolysis. Avoid strong aq. acids/bases for long durations. NoSM->Hydrolysis

Figure 2: Troubleshooting logic for optimizing the cyclization step.

Safety & Handling

  • Lachrymator Hazard: Benzyl 2-(bromomethyl)phenylcarbamate is a potent lachrymator (tear gas agent) and skin irritant.

    • Control: Always handle the isolated solid or concentrated solutions in a functioning fume hood.

    • Advantage of Protocol A: Generating the bromide in situ and immediately cyclizing it minimizes exposure risks.

  • Hydrogen Gas: Protocol A uses NaH, releasing

    
    . Ensure inert atmosphere (
    
    
    
    or Ar) and avoid ignition sources.
  • Waste Disposal: Quenched reaction mixtures containing bromides and phosphorous byproducts must be disposed of as halogenated organic waste.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz group stability and deprotection).

  • Katritzky, A. R.; Rachwal, S. "Synthesis of Indoles and Indolines." Chem. Rev.2010, 110, 1564–1610. (Comprehensive review of indoline synthesis methods).

  • Bowman, W. R.; Bridge, C. F. "Radical Cyclisation onto Indoles and Pyrroles." Chem. Soc. Rev.1999, 28, 203-249.

  • Kutney, J. P. et al. "The Chemistry of Indolines." Can. J. Chem.1979, 57, 289.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Benzyl 2-(bromomethyl)phenylcarbamate

This guide provides a comprehensive, in-depth strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Benzyl 2-(bromomethyl)phenylcarbamate....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Benzyl 2-(bromomethyl)phenylcarbamate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method optimization and forced degradation studies.

The Foundation: Analyte Characterization

Before any instrument is programmed, a thorough understanding of the target analyte, Benzyl 2-(bromomethyl)phenylcarbamate, is essential. This foundational knowledge informs every subsequent decision in method development.

Structure and Physicochemical Properties:

  • Molecular Structure: C₁₅H₁₄BrNO₂

  • Molecular Weight: 320.18 g/mol

  • Key Features: The molecule possesses two aromatic rings, a carbamate linkage, and a reactive bromomethyl group. These features dictate its behavior in a chromatographic system.

  • UV Absorbance: The presence of two phenyl rings indicates strong UV absorbance. The optimal wavelength for detection will likely be around 220-280 nm, a common range for aromatic compounds. A photodiode array (PDA) detector is invaluable during development to determine the absorbance maximum and check for peak purity.

PropertyEstimated Value/CharacteristicImplication for HPLC Method
Polarity Non-polar / HydrophobicExcellent candidate for Reversed-Phase (RP) chromatography.
UV Absorbance Strong absorbance expected due to two aromatic rings.UV detection is highly suitable. A PDA detector is recommended.
Chemical Stability The carbamate linkage may be susceptible to hydrolysis under strong acidic or basic conditions. The bromomethyl group is a reactive site.Requires careful pH control of the mobile phase and necessitates forced degradation studies to ensure method specificity.

Strategic Method Development: A Comparative Approach

The goal is to develop a stability-indicating method—one that can separate the active pharmaceutical ingredient (API) from its process impurities and any potential degradation products. This requires a systematic and comparative approach.

Initial Column and Mobile Phase Screening

The first step is to screen different stationary and mobile phase combinations to find the best starting point for optimization.

Column Selection: Given the analyte's non-polar nature, RP-HPLC columns are the logical choice[4]. A standard C18 column is the workhorse and the best initial choice[6]. However, comparing it with other phases can reveal beneficial alternative selectivities.

  • C18 (L1): The most hydrophobic and widely used stationary phase, providing strong retention for non-polar compounds like our target analyte[4].

  • C8 (L7): Less retentive than C18, which can be useful if retention times are excessively long on a C18 column.

  • Phenyl (L11): Offers alternative selectivity due to π-π interactions with the aromatic rings of the analyte. This can be particularly effective for separating aromatic isomers or closely related substances[7][8].

Mobile Phase Selection: Acetonitrile vs. Methanol Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC[9][10]. Their different chemical properties can significantly impact selectivity[10][11].

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths, often yields sharper peaks[9][10]. Higher elution strength than methanol[10][12].More expensive, can have different selectivity.
Methanol (MeOH) Can offer different selectivity, especially for polar compounds, due to its protic nature (hydrogen bonding capability)[9][10]. Less expensive.Higher viscosity (higher backpressure)[7][9]. Higher UV cutoff (205 nm)[10].

Initial Scouting Run Protocol: A generic gradient is used to quickly assess retention and peak shape across different conditions.

  • Columns to Test: C18 (4.6 x 150 mm, 5 µm), Phenyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Comparison 1): Acetonitrile

  • Mobile Phase B (Comparison 2): Methanol

  • Flow Rate: 1.0 mL/min

  • Detector: PDA at 210-400 nm

  • Gradient: 5% B to 95% B in 20 minutes, hold for 5 minutes.

Workflow for HPLC Method Development

The development process follows a logical sequence, starting broad and progressively refining the parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Development & Comparison cluster_val Phase 3: Verification Analyte Analyte Characterization (Structure, logP, UV) Screening Column & Mobile Phase Screening (C18 vs Phenyl, ACN vs MeOH) Analyte->Screening Optimization Gradient Optimization (Slope, Time, Isocratic Hold) Screening->Optimization Select best combo FineTune Fine-Tuning (Flow Rate, Temperature) Optimization->FineTune ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) FineTune->ForcedDeg Validation Method Validation (ICH Q2(R1) Guidelines) ForcedDeg->Validation Confirm Specificity

Caption: A logical workflow for HPLC method development.

Ensuring Specificity: Forced Degradation Studies

A purity method is only reliable if it is "stability-indicating." This means it must be able to separate the main compound from any products that form when the drug substance degrades. Forced degradation, or stress testing, is the process of intentionally degrading the sample to ensure the analytical method can handle it[13][14][15]. This is a core requirement of regulatory bodies and is described in ICH guideline Q1A(R2)[14].

Experimental Protocol for Forced Degradation: The goal is to achieve 5-20% degradation of the active ingredient[13][14].

  • Prepare Stock Solution: Dissolve Benzyl 2-(bromomethyl)phenylcarbamate in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 N HCl before injection. (Note: Carbamates can be highly sensitive to base hydrolysis).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (in a sealed vial) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter)[16].

Each stressed sample is then run on the optimized HPLC method. The chromatograms are examined to ensure that all degradation peaks are baseline-resolved from the main analyte peak.

The Optimized Method: A Comparative Analysis

After systematic screening and optimization, a final method is established. Below is a comparison of a hypothetical initial "scouting" method versus the final, optimized method. The data illustrates the significant improvements achieved through the development process.

Comparison of Chromatographic Conditions and Performance:

ParameterInitial Scouting MethodFinal Optimized MethodRationale for Change
Column C18, 4.6 x 250 mm, 5 µmPhenyl, 4.6 x 150 mm, 3.5 µmThe Phenyl column provided superior selectivity for a key impurity. The shorter length and smaller particle size improved efficiency and reduced run time.
Mobile Phase A Water0.1% Formic Acid in WaterThe addition of acid improved peak shape by suppressing silanol interactions.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile provided sharper peaks and lower backpressure compared to methanol[9].
Gradient 5-95% B in 20 min40-75% B in 15 minA shallower gradient in the elution window of interest provided better resolution of closely eluting impurities.
Flow Rate 1.0 mL/min1.2 mL/minIncreased flow rate was possible with the shorter column, further reducing analysis time.
Temperature Ambient35 °CElevated temperature reduced mobile phase viscosity and improved peak efficiency.
Run Time 30 min20 min50% Improvement
Resolution (API/Impurity 1) 1.4>2.5Significant Improvement
Tailing Factor (API) 1.61.1Significant Improvement

Final Optimized Purity Method Protocol

This protocol is the result of the comprehensive development process and is ready for validation according to ICH Q2(R1) guidelines[13][17][18][19][20][21].

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: Phenyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    15.0 25 75
    15.1 60 40

    | 20.0 | 60 | 40 |

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

SeparationPrinciple cluster_column Phenyl Stationary Phase (Non-Polar) cluster_mobile Mobile Phase (Polar) p1 p2 p3 p4 p5 p6 Analyte Analyte Analyte->p4 Stronger π-π and Hydrophobic Interactions (Slower Elution) Impurity Impurity (More Polar) Impurity->p1 Weaker Interactions (Faster Elution)

Caption: RP-HPLC separation on a Phenyl column.

Conclusion

The development of a robust HPLC purity method is a systematic, science-driven process. By thoroughly understanding the analyte's physicochemical properties and comparing different chromatographic parameters, we have designed a method for Benzyl 2-(bromomethyl)phenylcarbamate that is both efficient and, critically, stability-indicating. The optimized use of a Phenyl stationary phase with an acetonitrile gradient provides the necessary selectivity and resolution for accurate purity assessment. This method, once fully validated, will serve as a reliable tool for quality control throughout the drug development lifecycle.

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. International Labmate. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharma Growth Hub. (2023). Why does Acetonitrile have higher elution strength than methanol?[Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • SGS Thailand. (n.d.). Forced Degradation Testing. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Carbamates analysis by on-line extraction HPLC/UV-DAD. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • MDPI. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112. [Link]

  • Oxford Academic. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • PubMed. (2009). Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl phenylcarbamate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-N-(2-bromoethyl)carbamate. PubChem Compound Database. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Benzyl 2-(bromomethyl)phenylcarbamate

Executive Summary Benzyl 2-(bromomethyl)phenylcarbamate (CAS: 1314987-88-6) presents a dual-hazard profile: it is a potent alkylating agent (due to the benzylic bromide moiety) and a probable lachrymator . Improper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(bromomethyl)phenylcarbamate (CAS: 1314987-88-6) presents a dual-hazard profile: it is a potent alkylating agent (due to the benzylic bromide moiety) and a probable lachrymator . Improper disposal can result in the formation of volatile, tear-inducing vapors in waste streams or uncontrolled alkylation reactions in consolidated waste drums.

Immediate Action Required:

  • Do not mix with strong bases or oxidizers.

  • Do not dispose of down the drain.

  • Segregate as Halogenated Organic Waste .

  • Label all waste containers clearly with "Lachrymator" and "Corrosive".

Part 1: Chemical Hazard Assessment (The "Why")

To safely handle this compound, one must understand the causality of its reactivity. It is not merely "toxic"; it is an electrophilic trap.

Mechanistic Insight

The molecule contains a bromomethyl group (


)  attached to a phenyl ring. In the presence of nucleophiles (water, amines, DNA), the bromide ion is an excellent leaving group. The transition state is stabilized by the adjacent aromatic ring, making this compound highly susceptible to 

reactions.
  • Biological Implication: This alkylation potential is what causes severe skin burns and eye damage (H314, H318). It alkylates proteins in mucous membranes, triggering the lachrymatory (tear-gas) response.

  • Disposal Implication: If thrown into a general organic waste drum containing amines or thiols, it will generate heat (exothermic alkylation) and potentially pressurize the container.

Physical & Safety Data Summary
PropertyDescriptionHazard Code
Functional Group Benzylic Bromide / CarbamateH314 (Causes severe skin burns)
Reactivity High (Electrophile)H318 (Causes serious eye damage)
State Solid (typically off-white powder)H335 (Respiratory irritation)
Flash Point >110°C (Predicted)Lachrymator (Tear inducing)
Waste Class Halogenated OrganicCorrosive

Part 2: Immediate Containment & Spill Response

If a spill occurs during weighing or transfer, speed and containment are critical to prevent lab-wide contamination.

  • Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area. The lachrymatory effect can disorient personnel.

  • PPE Upgrade: Don double nitrile gloves, a lab coat, and tight-fitting safety goggles . If outside a fume hood, a half-mask respirator with organic vapor/acid gas cartridges is recommended.

  • The "Tent" Method: Do not sweep. Cover the spill with a chemically resistant pad or wet paper towels (soaked in dilute sodium thiosulfate) to prevent dust generation.

  • Neutralization: Wipe the area with a 10% Sodium Thiosulfate solution. This chemically quenches the benzylic bromide (see Part 3).

Part 3: The Disposal Workflow

This section outlines the self-validating protocols for disposal. The "Quench" step is the expert-recommended method to de-risk the waste before it leaves your bench.

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents or significant solid residues.

  • Packaging: Place the solid into a clear glass jar or high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container inside a sealable Ziploc bag or a secondary plastic bucket.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Benzyl 2-(bromomethyl)phenylcarbamate (Halogenated)."

    • Hazard Checkbox: Toxic, Corrosive.

    • Critical Note: Write "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD" in the comments section.

Protocol B: Liquid Waste & Quenching (The Expert Protocol)

Use this for reaction mixtures, mother liquors, or cleaning solutions.

The Logic: Instead of disposing of a reactive alkylator, we convert it into a benign benzyl thiosulfate salt via nucleophilic substitution.

Reagents:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Water[1][2][3]

Step-by-Step Quench Procedure:

  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate solution.

  • Addition: Add the thiosulfate solution to your organic waste containing the benzyl bromide derivative. Use a ratio of roughly 2:1 (Thiosulfate : Waste) to ensure excess nucleophile.

  • Agitation: Stir or shake well for 15–30 minutes.

    • Validation: The mixture may warm slightly (exothermic). If the organic layer was yellow/orange due to free bromine or impurities, it should lighten.

  • Phase Check: You will likely have a biphasic mixture. Both phases are now safer.

  • Final Disposal: Pour the entire mixture (organic + aqueous) into the Halogenated Organic Waste carboy.

    • Why? Even though the bromide is quenched, the carbamate backbone and organic solvents remain. It must be incinerated.[4]

Part 4: Operational Decision Tree (Visualization)

The following diagram illustrates the decision logic for handling this specific waste stream.

DisposalWorkflow Start Waste Generation: Benzyl 2-(bromomethyl)phenylcarbamate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved PackagingSolid Double Bag/Container Label: 'LACHRYMATOR' SolidWaste->PackagingSolid QuenchStep Quench Procedure: Add 10% Aqueous Sodium Thiosulfate (Stir 30 mins) LiquidWaste->QuenchStep Recommended PackagingLiquid Combine Phases Dispose in Halogenated Waste LiquidWaste->PackagingLiquid Direct Disposal (High Risk) Validation Validation: Check for Heat/Color Change QuenchStep->Validation Validation->PackagingLiquid Final EHS / Incineration Pickup PackagingSolid->Final PackagingLiquid->Final

Figure 1: Operational decision tree for the safe disposal of reactive benzyl bromide derivatives. The yellow path represents the "Quench" protocol, which chemically neutralizes the alkylating hazard prior to disposal.

Part 5: Regulatory Compliance

Compliance relies on accurate categorization. While this specific molecule may not have a unique RCRA "P" or "U" code, it defaults to characteristic hazardous waste.

  • EPA/RCRA Classification:

    • D003 (Reactivity): Potential classification if the concentration of the benzyl bromide moiety is high enough to react violently with water or other waste constituents.

    • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, the entire mixture defaults to F002 .

  • DOT Shipping (for waste haulers):

    • Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.).

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific waste tag requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56963456 (Benzyl 2-(bromomethyl)phenylcarbamate). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Royal Society of Chemistry. Continuous photochemical benzylic bromination using in situ generated Br2 (Green Chem., 2019, 21, 6600). (Reference for Sodium Thiosulfate quenching efficacy). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.